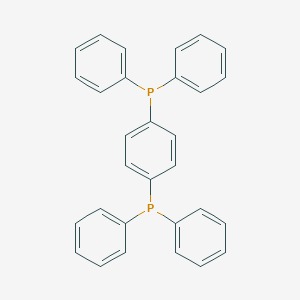

1,4-Bis(diphenylphosphino)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Bis(diphenylphosphino)benzene, also known as dppb, is an organophosphorus compound with the molecular formula C30H24P2 . It is commonly used as a ligand in the synthesis of transition metal complexes . It plays a crucial role in the pharmaceutical industry, showing promising results in developing novel drugs for a wide range of illnesses, including cancer and autoimmune disorders .

Synthesis Analysis

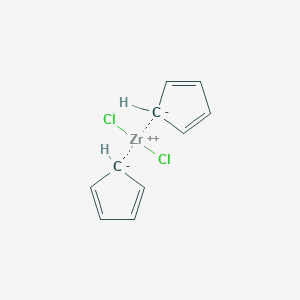

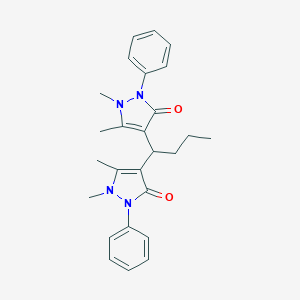

The synthesis of 1,4-Bis(diphenylphosphino)benzene involves oxidation reactions and the formation of copper(I) and palladium(II) complexes . Due to the larger separation of phosphorus atoms, bisphosphine exhibits only bridging mode of coordination . The ligand is ideally suited to form binuclear complexes and 1-D coordination polymers .Molecular Structure Analysis

The molecular structure of 1,4-Bis(diphenylphosphino)benzene is characterized by two phosphorus atoms attached to a benzene ring via phenyl groups . The average mass of the molecule is 446.459 Da .Chemical Reactions Analysis

1,4-Bis(diphenylphosphino)benzene is involved in various chemical reactions. For instance, it is used in the synthesis of luminescent copper(I) halide complexes . It also acts as a catalyst for the β-boration of α, β-unsaturated amide .Physical And Chemical Properties Analysis

1,4-Bis(diphenylphosphino)benzene is a solid at room temperature . It has a boiling point of 537.4±33.0 °C at 760 mmHg and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 78.4±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Ethylene Oligomerization Catalyst

1,4-Bis(diphenylphosphino)benzene has been used in the synthesis of catalyst systems for the ethylene oligomerization reaction . The introduction of ortho-functional groups into one of the phenyl substituents at the phosphorus atom in diphosphine ligands makes it possible to carry out the process of ethylene oligomerization to 1-hexene with the selectivity of 90 wt % and above .

Synthesis of Luminescent Copper (I) Halide Complexes

This compound can be used as a chelating ligand in the synthesis of luminescent copper (I) halide complexes .

β-Boration of α, β-Unsaturated Amide

1,4-Bis(diphenylphosphino)benzene can be used in the synthesis of a copper-1,2-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .

Alkyne Hydroamination

Copper(I) complexes of 1,4-Bis(diphenylphosphino)benzene have been found to serve as efficient catalyst precursors for hydroamination of aryl alkynes with aryl amines .

Azide-Alkyne Cycloaddition

These copper complexes have also been used in click reactions between aryl alkynes and aryl azides, yielding the cycloaddition products .

Synthesis of Vinylidene and Carbyne Complexes

1,4-Bis(diphenylphosphino)benzene has been used in the synthesis of vinylidene and carbyne complexes .

Zukünftige Richtungen

The future directions of 1,4-Bis(diphenylphosphino)benzene research could involve its further use in the pharmaceutical industry, given its promising results in drug development . Additionally, its role as a ligand in the synthesis of transition metal complexes presents opportunities for exploration in various chemical reactions .

Eigenschaften

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(diphenylphosphino)benzene | |

CAS RN |

1179-06-2 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.